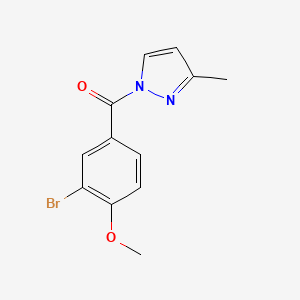
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AFA is a member of the acrylamide family, which is a group of organic compounds that have a wide range of applications, including in the production of plastics, adhesives, and water treatment chemicals. In
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated as a potential chemotherapy agent.
Another area of research is in the field of materials science, where N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is being used as a building block for the synthesis of new materials with unique properties. For example, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been used to synthesize fluorescent polymers that can be used as sensors for detecting environmental pollutants.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in cell proliferation and survival. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDAC activity, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit the activity of HDACs, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one of the limitations of using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide. One area of research is in the development of new drugs for the treatment of cancer. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the development of new materials using N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide as a building block. N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide has unique properties that make it suitable for use in a range of applications, such as in the production of sensors and electronic devices.
In conclusion, N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide in various applications.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction between 4-acetylphenylamine and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product. The yield of N-(4-acetylphenyl)-3-(4-fluorophenyl)acrylamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-12(20)14-5-9-16(10-6-14)19-17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,21)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFUWHBUFSZOG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)




![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)